5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
6-chloro-2-piperidin-2-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVCCNOWLMUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives
A common method involves cyclizing 4-chloro-o-phenylenediamine with a piperidine-containing carbonyl precursor. For example, reacting 4-chloro-o-phenylenediamine with piperidine-2-carbonitrile under acidic conditions yields the benzodiazole ring.
Procedure :
- Dissolve 4-chloro-o-phenylenediamine (1.0 equiv) and piperidine-2-carbonitrile (1.2 equiv) in hydrochloric acid (4 M).
- Reflux at 100°C for 12–18 hours.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 7:3).
Mechanism :
- Protonation of the nitrile group enhances electrophilicity.
- Nucleophilic attack by the amine forms intermediate imine, followed by cyclization and aromatization.
Challenges :
- Competing side reactions (e.g., over-oxidation).
- Requires strict stoichiometric control to avoid dimerization.
Base-Mediated Cyclization with Carbonyl Compounds
Alternative protocols employ ketoesters or aldehydes as cyclization agents. For instance, 4-chloro-o-phenylenediamine reacts with piperidine-2-carbaldehyde in dimethylformamide (DMF) under basic conditions.
Procedure :
- Mix 4-chloro-o-phenylenediamine (1.0 equiv) and piperidine-2-carbaldehyde (1.5 equiv) in DMF.
- Add NaHCO₃ (3.0 equiv) and heat at 120°C under N₂ for 18 hours.
- Quench with ice-water, filter, and recrystallize from ethanol.
Advantages :
- Higher functional group tolerance compared to acid-catalyzed methods.
- Scalable under inert atmosphere.
Convergent Synthesis via Pre-Functionalized Intermediates
Nucleophilic Substitution on Halogenated Benzodiazoles
This two-step approach involves synthesizing 2-chloro-1H-benzodiazole followed by displacement with piperidine.
Step 1: Synthesis of 5-Chloro-2-chloro-1H-benzodiazole
- React 4-chloro-o-phenylenediamine with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours (yield: 75–80%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances scalability and safety:
- Reactor setup : Tubular reactor with in-line mixing.
- Conditions : 130°C, 10-minute residence time.
- Advantages : Improved heat transfer, reduced side products.
Solvent and Catalyst Recycling
- DMF recovery via distillation reduces waste.
- Palladium catalysts immobilized on silica enable reuse for 5 cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Purification Complexity |
|---|---|---|---|---|
| Acid-catalyzed | 55–60 | Moderate | High | Moderate |
| Base-mediated | 58–62 | High | Moderate | Low |
| Nucleophilic substitution | 50–65 | High | Low | High |
| Cross-coupling | 40–45 | Low | Low | Moderate |
Key Findings :
- Base-mediated cyclization offers the best balance of yield and scalability.
- Cross-coupling methods remain limited by cost and complexity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
Reaction with Piperazine Derivatives
In a study synthesizing benzothiazole analogs, 2-chloroacetamido intermediates reacted with piperidine derivatives in acetone under reflux to yield substituted products (yields: 65–82%) . Similar conditions apply to 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, where the chlorine atom is replaced by nucleophiles like piperazine or morpholine.
Example Protocol
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | Reflux in ethanol, 12 h | 2-(Piperidin-2-yl)-5-morpholino-1H-1,3-benzodiazole | 78% | |
| 4-Methylpiperazine | DMF, K₂CO₃, 80°C, 6 h | 5-(4-Methylpiperazinyl) derivative | 85% |
Oxidation
The benzodiazole ring is resistant to mild oxidation but undergoes degradation under strong oxidizing agents. For instance, treatment with KMnO₄ in acidic conditions cleaves the diazole ring, forming carboxylic acid derivatives .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the diazole ring to a dihydrobenzodiazole structure, altering its electronic properties:
This reaction enhances solubility in polar solvents .
Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 24 h) . This modifies the piperidine moiety or introduces aryl groups at the chlorine position.
Representative Example
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 5-(4-Methoxyphenyl) derivative | 72% | |
| 2-Thienyl | Pd(OAc)₂/XPhos | 5-(2-Thienyl) analog | 68% |
Cyclization Reactions
Under acidic conditions (e.g., H₂SO₄), the piperidine ring can cyclize with adjacent functional groups to form polycyclic structures. For example, heating with acetic anhydride yields a fused tetracyclic compound .
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions show varied biological profiles:
Antibacterial Activity (MIC Values)
| Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | Source |
|---|---|---|---|
| 5-Morpholino analog | 4.2 | 12.5 | |
| 5-(4-Nitrophenyl) substitution | 6.8 | 18.7 |
Key Findings
-
Chlorine substitution with bulkier groups (e.g., morpholine) improves Gram-positive activity .
-
Electron-withdrawing groups (e.g., nitro) enhance stability but reduce solubility .
Stability Under Hydrolytic Conditions
The compound remains stable in neutral aqueous solutions but hydrolyzes in basic media (pH > 10) to form 5-hydroxy-2-(piperidin-2-yl)-1H-1,3-benzodiazole. Hydrolysis rates correlate with pH and temperature .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole serves as a pivotal building block in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active molecules allows it to be utilized in drug design and development.
Case Studies:
- Antidepressant Activity: Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Anticancer Properties: Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Pharmacology
The pharmacological profile of this compound highlights its interaction with various biological targets.
Mechanism of Action:
- Receptor Binding: The compound has been shown to interact with neurotransmitter receptors, which may underlie its effects on mood and cognition.
- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Materials Science
In addition to its biological applications, this compound is explored for its utility in materials science.
Applications:
- Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Dyes and Pigments: Its unique structure allows for the development of dyes with specific optical properties, useful in various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and benzodiazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Substituent Position and Bioactivity : The chlorine at position 5 is common in antimicrobial agents (e.g., compound 5b, MIC = 0.156 mg·mL⁻¹ against S. aureus), suggesting its role in enhancing antibacterial potency . Piperidine substituents (positions 1, 2, or 4) influence binding affinity; for example, the piperidin-4-yl group in 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one may alter pharmacokinetics due to steric and electronic effects .
Biological Activity
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzodiazole ring fused with a piperidine moiety. The chlorine atom at the 5-position of the benzodiazole ring and the piperidine ring contribute significantly to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of 235.71 g/mol .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It is believed to inhibit key bacterial enzymes, thereby disrupting essential processes such as DNA replication and protein synthesis. Molecular docking studies have shown that this compound effectively binds to various bacterial targets, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5-Chloro-2-(piperidin-2-yl)-1H-benzodiazole | 6.25 | Staphylococcus aureus |
| Ciprofloxacin | 2.0 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | E. coli |
The Minimum Inhibitory Concentration (MIC) values indicate that 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole has comparable efficacy against certain pathogens when juxtaposed with established antibiotics .
The antibacterial mechanism of this compound involves:
- Enzyme Inhibition : Disruption of key metabolic pathways by inhibiting bacterial enzymes.
- Binding Affinity : Strong binding to active sites on target proteins, which may lead to altered enzyme function .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzodiazole derivatives, including 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multi-drug resistant strains .
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of benzodiazoles revealed that modifications at the chlorine position significantly influenced biological activity. Compounds lacking the chlorine substituent exhibited reduced antibacterial properties, underscoring the importance of this functional group for optimal activity .
Synthesis Methods
The synthesis of 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole typically involves:
- Formation of Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Piperidine Moiety : Nucleophilic substitution reactions where piperidine reacts with an intermediate formed from the benzodiazole synthesis.
Common reagents include chloroacetyl chloride for initial cyclization and piperidine for subsequent reactions .
Q & A
Q. What strategies mitigate solubility limitations in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
